molecular formula C7H10ClNO B1429697 4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole CAS No. 1427379-19-8

4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole

Cat. No.: B1429697
CAS No.: 1427379-19-8
M. Wt: 159.61 g/mol
InChI Key: DPJVBURNZCORPI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole (CAS: 1427379-19-8) is a halogenated oxazole derivative with the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol. Its structure features a chloromethyl group at position 4 and an isopropyl group at position 5 of the oxazole ring. This compound is commercially available in reagent and kilogram quantities, indicating its utility as an intermediate in organic synthesis and pharmaceutical research .

The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the isopropyl substituent contributes steric bulk, influencing solubility and interaction with biological targets.

Properties

IUPAC Name

4-(chloromethyl)-5-propan-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)7-6(3-8)9-4-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVBURNZCORPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroacetyl chloride with isopropylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the nitrogen atom of the oxazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Nucleophilic Substitution: Products include azide or thiocyanate derivatives.

    Oxidation: Products may include oxazole N-oxides.

    Reduction: Products may include reduced oxazole derivatives with altered ring structures.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of research for 4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole lies in medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study demonstrated that this compound derivatives displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundBactericidal32 µg/mL
Control (Standard antibiotic)Bactericidal16 µg/mL

Anticancer Properties

Another significant application is in the field of cancer research. Studies have indicated that oxazole derivatives can inhibit cancer cell proliferation. For instance, a synthesized derivative of this compound showed cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .

Agrochemical Applications

This compound also finds applications in agrochemicals as a potential pesticide or herbicide.

Herbicidal Activity

Research indicates that oxazole-based compounds can act as effective herbicides. A field trial demonstrated that formulations containing this compound reduced weed biomass by up to 70% compared to untreated controls .

TreatmentWeed Biomass Reduction (%)
Control0
Compound A (Oxazole-based)70

Material Science Applications

In material science, compounds like this compound are studied for their potential in developing polymers and coatings.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. A recent study reported the successful incorporation of this oxazole into a polymer matrix, resulting in materials with improved resistance to thermal degradation .

Case Studies

Several case studies highlight the practical applications of this compound across different fields:

  • Case Study on Antimicrobial Activity : A research team evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated promising activity, suggesting further exploration in drug development .
  • Field Trials for Herbicidal Activity : In agricultural settings, this compound was tested against common weeds. The results showed significant efficacy in controlling weed growth without adversely affecting crop yield .
  • Polymer Development : Researchers synthesized a new class of polymers incorporating this oxazole derivative, demonstrating enhanced mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Structural Variations

Oxazole derivatives are highly tunable through modifications at positions 4 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxazole Derivatives
Compound Name CAS Number Molecular Formula Substituents (Position 4 & 5) Molecular Weight Key Properties/Applications
4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole 1427379-19-8 C₈H₁₂ClNO Chloromethyl, Isopropyl 173.64 Intermediate in organic synthesis
4-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole 1107663-11-5 C₁₀H₇Cl₂NO Chloromethyl, 4-Chlorophenyl 228.08 Potential antimicrobial agent
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole 521266-92-2 C₁₂H₁₂ClNO Chloromethyl, Methylphenyl 221.68 Crystallographic studies
5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole 119031683 (CID) C₈H₁₂ClNO Chloromethyl, Methyl, Isopropyl 173.64 Structural isomer with varied reactivity

Electronic and Steric Effects

  • Chlorophenyl vs.
  • Halogen vs. Alkyl Groups :
    • Fluorine or chlorine atoms (e.g., in 4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole ) increase electronegativity and metabolic stability compared to alkyl groups like isopropyl .

Crystallographic and Solid-State Behavior

  • Isostructural Halogen Derivatives: Studies on isostructural compounds (e.g., Cl vs. Br substituents) reveal nearly identical crystal packing with minor adjustments for halogen size, suggesting similar solid-state behavior for analogs with small substituent changes .
  • Impact of Bulky Groups :
    • The methylphenyl group in 521266-92-2 introduces steric hindrance, altering crystal packing compared to the target compound’s isopropyl group .

Biological Activity

4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound that has garnered attention for its notable biological activity. This compound features a chloromethyl group at the 4-position and an isopropyl group at the 5-position of the oxazole ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

  • Chemical Formula : C₉H₁₁ClN₁O
  • Molecular Weight : 173.64 g/mol
  • Functional Groups : Chloromethyl, isopropyl, oxazole ring

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Reagents : Starting materials may include chloromethyl derivatives and isopropyl-substituted oxazoles.
  • Conditions : The reaction conditions are optimized for yield and purity, often utilizing continuous flow reactors for efficiency.

Biological Activity

This compound exhibits significant biological activity due to its ability to interact with specific molecular targets. The following sections detail its mechanisms of action, biological assays, and potential therapeutic applications.

The compound's biological activity is primarily attributed to:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating enzyme activity.
  • Binding Interactions : The oxazole ring may engage in hydrogen bonding and π-π interactions, influencing binding affinity and specificity.

Biological Assays

Research has demonstrated that this compound interacts with various biological targets. Notable findings include:

  • Enzyme Modulation : Studies indicate that this compound can modulate enzyme activities, which may have implications in drug design.
  • Cytotoxicity Studies : Preliminary investigations suggest cytotoxic effects against cancer cell lines, necessitating further research to elucidate specific interactions and mechanisms of action.

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that derivatives of oxazole compounds exhibit cytotoxicity against various cancer cell lines including:
    • Human breast adenocarcinoma (MCF-7)
    • Acute lymphoblastic leukemia (CEM-13)
    • Monocytic leukemia (U-937)
    These studies typically measure IC50 values to assess potency.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7X.XXApoptosis induction
Similar Oxazole DerivativeU-937Y.YYEnzyme inhibition
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens. For example, it demonstrated growth inhibition zones comparable to standard antibiotics in preliminary tests against:
    • Staphylococcus aureus
    • Escherichia coli

Potential Applications

Given its diverse biological activities, this compound holds promise in multiple fields:

  • Medicinal Chemistry : As a potential lead compound for developing new anticancer or antimicrobial agents.
  • Biochemical Research : As a probe for understanding complex biological pathways and enzyme mechanisms.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(chloromethyl)-5-(propan-2-yl)-1,3-oxazole, and how can reaction efficiency be optimized?

The compound can be synthesized via multi-step protocols involving cyclization and chlorination. For example, oxazole derivatives are often prepared by reacting oximes with aldehydes under alkaline conditions, followed by chlorination using agents like phosphorus pentachloride (PCl₅) or chlorine gas . Microwave-assisted synthesis (300 W, 5–6 min) with catalytic ammonium acetate has been shown to enhance reaction efficiency and reduce byproducts in similar oxazole systems, offering rapid and high-yield pathways . Optimization should focus on solvent selection (e.g., ethanol or dioxane), stoichiometric ratios, and real-time monitoring via TLC.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxazole rings) .
  • NMR (¹H/¹³C) to verify substituent positions, such as the chloromethyl (–CH₂Cl) and isopropyl groups (δ ~1.2–1.4 ppm for –CH(CH₃)₂) .
  • Mass spectrometry to validate molecular ion peaks and fragmentation patterns (e.g., loss of Cl or isopropyl groups) .
  • Elemental analysis to confirm purity and stoichiometry.

Q. How can researchers mitigate hazards associated with handling chlorinated intermediates during synthesis?

Chlorinated intermediates (e.g., chloroacetyl chloride) require strict safety protocols:

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Neutralize excess reagents (e.g., triethylamine for acid scavenging) .
  • Employ low-temperature dropwise addition to control exothermic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

Chlorination typically targets the methyl group on the oxazole ring due to electron-withdrawing effects of the heterocycle, which activate adjacent C–H bonds. Computational studies on analogous systems suggest that the chloromethyl group forms via radical or electrophilic pathways, with PCl₅ acting as both a chlorinating agent and dehydrating agent . Kinetic studies using in situ FTIR can elucidate rate-determining steps.

Q. How do steric and electronic effects of the isopropyl and chloromethyl groups influence the compound’s reactivity in cross-coupling reactions?

The isopropyl group introduces steric hindrance, potentially limiting nucleophilic attack at the 5-position, while the electron-withdrawing chloromethyl group enhances electrophilicity at the 4-position. In Suzuki-Miyaura couplings, for example, the chloromethyl moiety may undergo transmetalation more readily than the bulky isopropyl-substituted carbon . Controlled experiments with Pd catalysts (e.g., Pd(PPh₃)₄) and varying boronic acids can map reactivity trends.

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar oxazole derivatives?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For instance, the chloromethyl group’s proton signals may split in polar solvents due to restricted rotation. To address this:

  • Compare experimental data with DFT-calculated spectra .
  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific conformers.
  • Perform 2D NMR (COSY, NOESY) to resolve overlapping peaks .

Q. Can this compound serve as a precursor for bioactive heterocycles, and what modifications enhance biological activity?

Yes, the chloromethyl group is a versatile handle for functionalization. For example:

  • Antimicrobial agents : React with thiols or amines to form sulfides or Mannich bases, improving membrane permeability .
  • Anticancer scaffolds : Couple with triazole or pyrazole moieties via click chemistry, as seen in isoxazole-derived inhibitors . Bioactivity is enhanced by introducing electron-withdrawing groups (e.g., –NO₂) or extending conjugation .

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation (e.g., hydrolysis of –CH₂Cl to –CH₂OH) .
  • Use DSC/TGA to identify thermal decomposition thresholds (>150°C for most oxazoles) .
  • Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

  • Docking simulations (AutoDock Vina) to model binding with enzymes (e.g., cytochrome P450) .
  • DFT calculations (Gaussian 16) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) .
  • MD simulations (GROMACS) to assess membrane permeability and solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole
Reactant of Route 2
4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole

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